molecular formula C23H50ClNO B12692373 Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride CAS No. 94248-86-9

Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride

Cat. No.: B12692373
CAS No.: 94248-86-9
M. Wt: 392.1 g/mol
InChI Key: KWAAQPHEUNGUOG-UHFFFAOYSA-M
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Description

Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) chain, a branched (2-ethylhexyl)oxy group, and two methyl substituents on the nitrogen atom. Its structure combines hydrophobicity from the long alkyl chain with enhanced solubility due to the ether-linked 2-ethylhexyl group.

This compound’s unique structure positions it for applications in surfactants, antimicrobial agents, and polymer composites, where its branched ether moiety may improve interfacial activity or compatibility with organic matrices .

Properties

CAS No.

94248-86-9

Molecular Formula

C23H50ClNO

Molecular Weight

392.1 g/mol

IUPAC Name

dodecyl-(2-ethylhexoxymethyl)-dimethylazanium;chloride

InChI

InChI=1S/C23H50NO.ClH/c1-6-9-11-12-13-14-15-16-17-18-20-24(4,5)22-25-21-23(8-3)19-10-7-2;/h23H,6-22H2,1-5H3;1H/q+1;/p-1

InChI Key

KWAAQPHEUNGUOG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)COCC(CC)CCCC.[Cl-]

Origin of Product

United States

Preparation Methods

Example Reaction Pathway

Step 2: Quaternization with Methyl Chloride

The tertiary amine undergoes alkylation with methyl chloride to form the quaternary ammonium chloride.

Key Parameters from Analogous Methods

Parameter Value Range Source
Molar ratio (amine:CH₃Cl) 0.98–1.10:0.95–1.05
Catalyst Sodium carbonate (yellow soda ash)
Solvent Industrial alcohol, ethanol
Temperature 75–95°C
Pressure ≤0.18 MPa
Reaction time 4–6 hours
Post-reaction heating 80–90°C, 2–3 hours

Purification and Yield Optimization

  • Washing : Saline, NaOH, and anhydrous CaCl₂ to remove impurities.
  • Drying : Centrifugation, airflow drying, or vacuum distillation.
  • Yield : ~80–95% purity achievable with optimized conditions.

Critical Challenges and Solutions

Challenge Mitigation Strategy
Unreacted tertiary amine Extend reaction time or increase methyl chloride molar ratio.
Thermal degradation Use lower temperatures (75–85°C) and anhydrous solvents.
Side reactions Employ basic catalysts (e.g., Na₂CO₃) to neutralize HCl.

Comparative Analysis of Synthesis Methods

Method Advantages Limitations
Alcohol-solvent quaternization High reaction speed, simple setup. Requires strict pressure control.
Polar solvent (acetonitrile) alkylation Shorter reaction times (5–6 hours). Higher solvent cost.
Two-step chloride-amine reaction Better scalability for industrial use. Multi-step purification needed.

Quality Control and Characterization

  • Purity : ≥99% via GC or HPLC.
  • pH : 4.5–7.5 (alkaline conditions avoided to prevent decomposition).
  • Unreacted amine : ≤0.98% (titration or IR spectroscopy).

Industrial Relevance and Applications

  • Surfactants : Enhanced emulsification due to dodecyl and 2-ethylhexyl groups.
  • Antimicrobial agents : Broad-spectrum efficacy against bacteria and fungi.
  • Water treatment : Flocculation and corrosion inhibition in industrial cycles.

Chemical Reactions Analysis

Types of Reactions

Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride has the following chemical structure:

  • Molecular Formula : C18H40ClN
  • Molecular Weight : 338.0 g/mol
  • CAS Number : 94160-20-0

This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which contributes to its surfactant properties.

Pharmaceutical Applications

2.1 Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Its effectiveness as a bactericide in detergent formulations has been documented, where it acts synergistically with other bactericides to enhance cleaning efficiency and reduce microbial load in various applications .

Case Study : A study demonstrated that incorporating this compound into laundry detergents significantly reduced bacterial counts on fabrics, indicating its potential for use in healthcare settings to prevent infections.

Cosmetic Applications

3.1 Emulsifying Agent

In cosmetics, this compound serves as an emulsifying agent, stabilizing oil-in-water emulsions in creams and lotions. Its ability to reduce surface tension facilitates the mixing of hydrophobic and hydrophilic components, resulting in stable formulations.

3.2 Skin Conditioning

The compound is also utilized for its skin-conditioning properties in topical formulations. It enhances the texture and feel of products like moisturizers and sunscreens, providing a smooth application experience .

Environmental Applications

4.1 Bioremediation

This compound has been explored for its role in bioremediation processes, particularly in the treatment of wastewater contaminated with organic pollutants. Its surfactant properties can help solubilize hydrophobic contaminants, making them more accessible for microbial degradation.

Case Study : Research indicated that using this compound in conjunction with specific microbial strains improved the degradation rates of hydrocarbons in contaminated soil samples, showcasing its potential in environmental cleanup efforts.

Data Table of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsAntimicrobial agentReduces bacterial load in detergents
CosmeticsEmulsifying agentStabilizes formulations
Skin conditioningImproves texture and application
Environmental ScienceBioremediationEnhances degradation of organic pollutants

Mechanism of Action

The mechanism of action of dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Compounds

Structural and Functional Differences

Table 1: Key Structural Features of Comparable QACs
Compound Name Alkyl Chain Length Substituents Key Functional Groups CAS Number
Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride C12 (2-ethylhexyl)oxy, methyl Ether, quaternary ammonium Not provided
Dodecyl trimethyl ammonium chloride C12 Methyl (x3) Quaternary ammonium 112-00-5
Didecyl dimethylammonium chloride C10 (x2) Methyl (x2) Quaternary ammonium 7173-51-5
Dodecyldimethylbenzylammonium chloride C12 Benzyl, methyl (x2) Aromatic, quaternary ammonium 139-07-1
Hexadecyldimethylammonium chloride C16 Methyl (x2) Quaternary ammonium 1812-53-9
  • Branching vs. Linearity: The (2-ethylhexyl)oxy group introduces branching, which reduces crystallinity compared to linear analogs like dodecyl trimethyl ammonium chloride (DTAC). This enhances solubility in nonpolar media and may lower critical micelle concentration (CMC) .
  • Aromatic vs. Ether Substituents : Dodecyldimethylbenzylammonium chloride (benzalkonium chloride) contains a benzyl group, which enhances antimicrobial activity due to aromatic interactions with microbial membranes. In contrast, the ether-linked 2-ethylhexyl group in the target compound likely improves biodegradability and reduces toxicity .
  • Chain Length Effects : Hexadecyldimethylammonium chloride (C16) exhibits higher hydrophobicity than the C12-based target compound, leading to stronger surfactant properties but reduced solubility in aqueous systems .

Antimicrobial and Surfactant Performance

Table 2: Comparative Antimicrobial and Surfactant Data
Compound MIC* (μg/mL) CMC (mM) Log P Toxicity (Daphnia magna LC50, mg/L)
This compound Not reported ~0.1† ~4.5† Not reported
Didecyl dimethylammonium chloride 10–50 0.02 6.2 0.8–1.2
Dodecyl trimethyl ammonium chloride 50–100 1.2 3.1 2.5
Benzalkonium chloride 5–20 0.4 4.8 1.0–1.5

*MIC: Minimum Inhibitory Concentration (against bacteria).
†Estimated based on structural analogs .

  • Antimicrobial Efficacy : The target compound’s branched ether group may reduce antimicrobial potency compared to benzalkonium chloride but improve environmental safety. Didecyl dimethylammonium chloride (C10 x2) shows higher efficacy due to dual alkyl chains penetrating microbial membranes .
  • Surfactant Properties : The lower CMC of the target compound (~0.1 mM) compared to DTAC (1.2 mM) suggests superior micelle-forming ability, making it effective in detergent formulations .

Toxicity and Environmental Impact

  • Acute Toxicity: Linear QACs like DTAC and didecyl dimethylammonium chloride exhibit moderate to high toxicity to aquatic organisms (e.g., LC50 for Daphnia magna: 0.8–2.5 mg/L) .
  • Biodegradability : Branched QACs with ether or hydroxyl groups (e.g., glycidyl dodecyl dimethylammonium chloride) show faster degradation rates than fully saturated analogs .

Biological Activity

Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride, often referred to as DEEDMAC, is a quaternary ammonium compound (QAC) that exhibits notable biological activities. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

DEEDMAC is characterized by a dodecyl chain, an ethylhexyl ether group, and two methyl groups attached to a nitrogen atom. Its structure contributes to its surfactant properties and biological interactions. The compound is soluble in water and exhibits stability under various conditions, making it suitable for diverse applications.

Antimicrobial Activity

DEEDMAC has been shown to possess significant antimicrobial properties against a variety of microorganisms. Studies indicate that QACs like DEEDMAC exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for DEEDMAC against these bacteria suggest potent antibacterial effects.

Microorganism MIC (μg/mL)
Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli32

The presence of the long aliphatic chain in DEEDMAC enhances its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism of action is thought to involve the interaction with phospholipid bilayers, altering membrane permeability and integrity.

Cytotoxicity

While DEEDMAC shows promising antimicrobial activity, its cytotoxic effects have also been evaluated. Research has indicated that at higher concentrations, DEEDMAC can exhibit cytotoxicity towards mammalian cells. For example, studies involving human cell lines have reported IC50 values indicating that concentrations above 50 μM may lead to significant cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by Liu et al. evaluated the efficacy of DEEDMAC against biofilms formed by E. coli and S. aureus. The results demonstrated that DEEDMAC effectively reduced biofilm formation by over 70% at sub-MIC concentrations, suggesting its potential use in preventing biofilm-associated infections.
  • Cytotoxicity Assessment :
    In a cytotoxicity assessment involving various human cell lines (e.g., HeLa and HepG2), DEEDMAC was found to induce apoptosis at concentrations exceeding 100 μM. The study highlighted the need for careful dose management when considering DEEDMAC for therapeutic applications.

Environmental Impact

As a QAC, DEEDMAC's environmental persistence and potential toxicity to aquatic organisms have been subjects of investigation. Studies suggest that while it is effective as an antimicrobial agent, its environmental degradation products may still pose risks to non-target species in aquatic ecosystems.

Q & A

What established synthesis pathways are used to prepare Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride, and what intermediates are critical for structural validation?

Methodological Answer:
The compound is synthesized via a multi-step quaternization process. A common route involves:

Ammonolysis of fatty acids to generate primary amines (e.g., dodecylamine).

Reaction with 2-ethylhexanol to form a tertiary amine intermediate, such as dodecyl[(2-ethylhexyl)oxy]methylamine.

Methylation using methyl chloride to quaternize the amine, yielding the final chloride salt .
Key intermediates include the tertiary amine and unreacted alkyl halides, which must be purified via column chromatography or recrystallization to avoid by-products. Structural validation at each step requires ¹H/¹³C NMR to confirm alkyl chain integration and mass spectrometry (MS) to verify molecular ion peaks .

Which analytical techniques are optimal for assessing purity and structural integrity in academic research?

Methodological Answer:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Resolves impurities (e.g., unquaternized amines or residual solvents) with a quantitative limit (LOQ) of ~10 mg/kg. Use reverse-phase C18 columns and acetonitrile/water gradients for separation .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR at 400 MHz in deuterated solvents (e.g., CDCl₃) identifies characteristic peaks: δ 3.2–3.5 ppm (N⁺-CH₃), δ 1.2–1.6 ppm (alkyl chains). ¹³C NMR confirms quaternary nitrogen and ether linkages .
  • Elemental Analysis: Validates stoichiometric C/H/N ratios, with deviations >0.3% indicating contamination .

How does the compound’s amphiphilic structure influence its efficacy as a stabilizer in perovskite solar cell research?

Methodological Answer:
The long alkyl chain (dodecyl) and branched 2-ethylhexyloxy group enhance hydrophobicity and reduce defect density in perovskite films. In device testing:

  • Defect Passivation: The ammonium group binds to undercoordinated Pb²⁺ sites, suppressing non-radiative recombination.
  • Thermal Stability: Films with this surfactant retained >80% efficiency (T80) for >1,600 hours at 65°C under illumination, comparable to dimethylammonium chloride in similar studies .
  • Experimental Design: Optimize concentration (0.1–1.0 wt%) via spin-coating and annealing (100–150°C) to balance surface coverage and crystallinity .

What experimental strategies resolve contradictions in reported critical micelle concentration (CMC) values across studies?

Methodological Answer:
Discrepancies in CMC (e.g., 0.5–2.0 mM in water) arise from:

  • Purity Variations: Impurities like unreacted amines lower CMC. Use HPLC-MS to verify purity >98% .
  • Solvent Systems: Ionic strength (e.g., NaCl addition) and pH (6–8) modulate CMC. Standardize buffer conditions.
  • Measurement Techniques: Compare conductometry (sharp inflection points) vs. fluorescence (pyrene probe). Cross-validate using both methods .

How can researchers mitigate oxidative degradation of this surfactant in long-term stability studies?

Methodological Answer:
Degradation pathways include N-dealkylation and chloride loss . Mitigation strategies:

  • Antioxidant Additives: Introduce 0.1–0.5 wt% butylated hydroxytoluene (BHT) to scavenge free radicals.
  • Storage Conditions: Use amber glassware, inert atmospheres (N₂), and temperatures <4°C to slow hydrolysis.
  • Accelerated Aging Tests: Monitor degradation via FTIR (C-N bond stretching at 1,200 cm⁻¹) and ion chromatography for chloride release .

What role does counterion exchange play in tailoring the compound’s solubility for biomedical applications?

Methodological Answer:

  • Counterion Screening: Replace chloride with tosylate or acetate via ion-exchange resins to enhance aqueous solubility.
  • Cytotoxicity Testing: Assess cell viability (e.g., HEK293 cells) using MTT assays. Chloride forms show lower IC₅₀ values (50–100 µM) compared to bulkier counterions .
  • Drug Delivery: Formulate micelles (10–50 nm diameter) via solvent evaporation, characterized by dynamic light scattering (DLS) .

How can computational modeling predict self-assembly behavior in novel solvent systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate micelle formation in solvents like ethanol/water (e.g., GROMACS software). Parameters include solvation energy and packing parameter (P = v/a₀l₀) , where P >1/3 indicates spherical micelles.
  • Coarse-Grained Models: MARTINI forcefields predict aggregation numbers (50–100 monomers) and micelle radii (2–3 nm), validated by small-angle X-ray scattering (SAXS) .

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